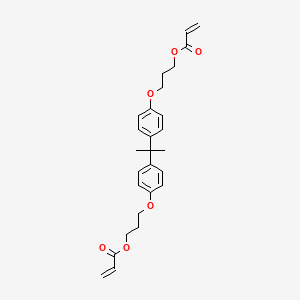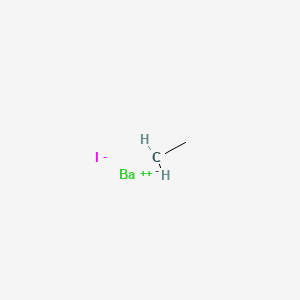
barium(2+);ethane;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);ethane;iodide is a compound that consists of barium ions (Ba²⁺), ethane (C₂H₆), and iodide ions (I⁻) Barium is a group 2 element, and iodine is a group 17 element, making barium a metal and iodine a halogen The compound is typically represented by the chemical formula BaI₂, indicating that it contains one barium ion and two iodide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium iodide can be synthesized through several methods. One common method involves the direct reaction of barium metal with iodine: [ \text{Ba} + \text{I}_2 \rightarrow \text{BaI}_2 ] This reaction requires heating to facilitate the combination of the highly reactive metal and halogen .
Another method involves the reaction of barium carbonate or barium hydroxide with hydroiodic acid: [ \text{BaCO}_3 + 2\text{HI} \rightarrow \text{BaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{Ba(OH)}_2 + 2\text{HI} \rightarrow \text{BaI}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of barium iodide typically involves the reaction of barium nitrate with potassium iodide in an aqueous solution: [ \text{Ba(NO}_3)_2 + 2\text{KI} \rightarrow \text{BaI}_2 + 2\text{KNO}_3 ] This method is efficient and produces barium iodide in its dihydrate form, which can be converted to the anhydrous form by heating .
Analyse Des Réactions Chimiques
Types of Reactions
Barium iodide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Barium iodide can be reduced with lithium biphenyl to produce a highly active form of barium metal.
Substitution Reactions: It reacts with alkyl potassium compounds to form organobarium compounds.
Double Displacement Reactions: When mixed with potassium bromide, it forms potassium iodide and barium bromide.
Common Reagents and Conditions
Oxidizing Agents: Lithium biphenyl for reduction reactions.
Substituting Agents: Alkyl potassium compounds for substitution reactions.
Aqueous Solutions: Potassium bromide for double displacement reactions.
Major Products
Barium Bromide: Formed from the reaction with potassium bromide.
Organobarium Compounds: Formed from substitution reactions with alkyl potassium compounds.
Applications De Recherche Scientifique
Barium iodide has several applications in scientific research:
High-Pressure Studies: It is used to study the behavior of materials under high pressure, including superconductivity and phase transitions.
Materials Science: It is involved in the time-programming of supramolecular assembly and sol-gel transitions.
Optical Properties: Research into its optical properties and conduction characteristics.
Mécanisme D'action
The mechanism of action of barium iodide involves its ionic nature,
Propriétés
Numéro CAS |
40673-43-6 |
|---|---|
Formule moléculaire |
C2H5BaI |
Poids moléculaire |
293.29 g/mol |
Nom IUPAC |
barium(2+);ethane;iodide |
InChI |
InChI=1S/C2H5.Ba.HI/c1-2;;/h1H2,2H3;;1H/q-1;+2;/p-1 |
Clé InChI |
LDBCUAWUTRHUNY-UHFFFAOYSA-M |
SMILES canonique |
C[CH2-].[I-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
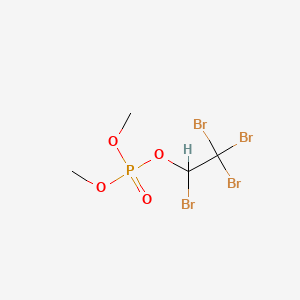
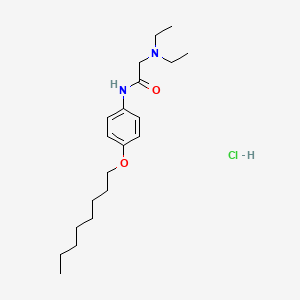
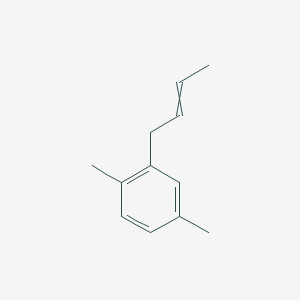
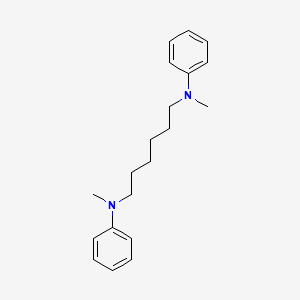

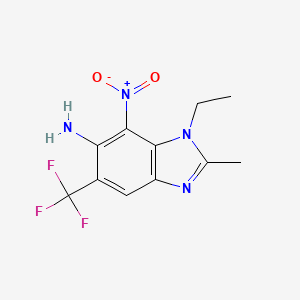

![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
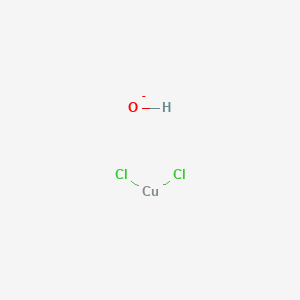
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)


